3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine
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Overview
Description
3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol . This compound features a cyclopropyl group attached to a triazole ring, which is further connected to a propan-1-amine chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with 1,2,4-triazole-3-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice .
Chemical Reactions Analysis
3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(5-Cyclopropyl-4H-1,2,4-triazol-3-YL)propan-1-amine can be compared with other similar compounds, such as:
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: This compound has a similar triazole ring structure but differs in the functional groups attached to the propan-1-amine chain.
1,2,4-Triazole derivatives: These compounds share the triazole ring but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific cyclopropyl group and propan-1-amine chain, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-5-1-2-7-10-8(12-11-7)6-3-4-6/h6H,1-5,9H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVMDDKNSVCZEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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